Cas no 302551-89-9 (2-({3-(2-methoxyethoxy)carbonyl-2-methyl-1-benzofuran-5-yl}oxy)acetic acid)

2-({3-(2-methoxyethoxy)carbonyl-2-methyl-1-benzofuran-5-yl}oxy)acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-({3-(2-methoxyethoxy)carbonyl-2-methyl-1-benzofuran-5-yl}oxy)acetic acid
- 2-((3-((2-methoxyethoxy)carbonyl)-2-methylbenzofuran-5-yl)oxy)acetic acid
- 3-Benzofurancarboxylic acid, 5-(carboxymethoxy)-2-methyl-, 3-(2-methoxyethyl) ester
- AKOS002163579
- SR-01000487943-1
- 302551-89-9
- 2-({3-[(2-methoxyethoxy)carbonyl]-2-methyl-1-benzofuran-5-yl}oxy)acetic acid
- 2-[[3-(2-methoxyethoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy]acetic acid
- SR-01000487943
- F1190-0108
- Z275255750
- ({3-[(2-methoxyethoxy)carbonyl]-2-methyl-1-benzofuran-5-yl}oxy)acetic acid
-
- インチ: 1S/C15H16O7/c1-9-14(15(18)20-6-5-19-2)11-7-10(21-8-13(16)17)3-4-12(11)22-9/h3-4,7H,5-6,8H2,1-2H3,(H,16,17)
- InChIKey: PFDQCDLUAZGGCY-UHFFFAOYSA-N
- ほほえんだ: O1C2=CC=C(OCC(O)=O)C=C2C(C(OCCOC)=O)=C1C
計算された属性
- せいみつぶんしりょう: 308.08960285g/mol
- どういたいしつりょう: 308.08960285g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 22
- 回転可能化学結合数: 8
- 複雑さ: 397
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 95.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2
2-({3-(2-methoxyethoxy)carbonyl-2-methyl-1-benzofuran-5-yl}oxy)acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1190-0108-2μmol |
2-({3-[(2-methoxyethoxy)carbonyl]-2-methyl-1-benzofuran-5-yl}oxy)acetic acid |
302551-89-9 | 90%+ | 2μmol |
$57.0 | 2023-08-17 | |
Life Chemicals | F1190-0108-4mg |
2-({3-[(2-methoxyethoxy)carbonyl]-2-methyl-1-benzofuran-5-yl}oxy)acetic acid |
302551-89-9 | 90%+ | 4mg |
$66.0 | 2023-08-17 | |
Life Chemicals | F1190-0108-40mg |
2-({3-[(2-methoxyethoxy)carbonyl]-2-methyl-1-benzofuran-5-yl}oxy)acetic acid |
302551-89-9 | 90%+ | 40mg |
$140.0 | 2023-08-17 | |
Life Chemicals | F1190-0108-10μmol |
2-({3-[(2-methoxyethoxy)carbonyl]-2-methyl-1-benzofuran-5-yl}oxy)acetic acid |
302551-89-9 | 90%+ | 10μmol |
$69.0 | 2023-08-17 | |
Life Chemicals | F1190-0108-20μmol |
2-({3-[(2-methoxyethoxy)carbonyl]-2-methyl-1-benzofuran-5-yl}oxy)acetic acid |
302551-89-9 | 90%+ | 20μmol |
$79.0 | 2023-08-17 | |
Life Chemicals | F1190-0108-50mg |
2-({3-[(2-methoxyethoxy)carbonyl]-2-methyl-1-benzofuran-5-yl}oxy)acetic acid |
302551-89-9 | 90%+ | 50mg |
$160.0 | 2023-08-17 | |
Life Chemicals | F1190-0108-20mg |
2-({3-[(2-methoxyethoxy)carbonyl]-2-methyl-1-benzofuran-5-yl}oxy)acetic acid |
302551-89-9 | 90%+ | 20mg |
$99.0 | 2023-08-17 | |
Life Chemicals | F1190-0108-100mg |
2-({3-[(2-methoxyethoxy)carbonyl]-2-methyl-1-benzofuran-5-yl}oxy)acetic acid |
302551-89-9 | 90%+ | 100mg |
$248.0 | 2023-08-17 | |
Life Chemicals | F1190-0108-25mg |
2-({3-[(2-methoxyethoxy)carbonyl]-2-methyl-1-benzofuran-5-yl}oxy)acetic acid |
302551-89-9 | 90%+ | 25mg |
$109.0 | 2023-08-17 | |
Life Chemicals | F1190-0108-30mg |
2-({3-[(2-methoxyethoxy)carbonyl]-2-methyl-1-benzofuran-5-yl}oxy)acetic acid |
302551-89-9 | 90%+ | 30mg |
$119.0 | 2023-08-17 |
2-({3-(2-methoxyethoxy)carbonyl-2-methyl-1-benzofuran-5-yl}oxy)acetic acid 関連文献
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
2-({3-(2-methoxyethoxy)carbonyl-2-methyl-1-benzofuran-5-yl}oxy)acetic acidに関する追加情報
2-({3-(2-Methoxyethoxy)carbonyl-2-methyl-1-benzofuran-5-yl}oxy)acetic Acid: A Comprehensive Overview
2-({3-(2-Methoxyethoxy)carbonyl-2-methyl-1-benzofuran-5-yl}oxy)acetic acid (CAS No. 302551-89-9) is a highly specialized organic compound with a complex structure that has garnered significant attention in the fields of organic chemistry, pharmacology, and material science. This compound belongs to the class of benzofuran derivatives, which are known for their unique electronic properties and potential applications in drug design and advanced materials. The molecule's structure is characterized by a benzofuran ring system, which is further substituted with a methoxyethoxy carbonyl group and an acetic acid moiety, making it a versatile building block for various chemical transformations.
The synthesis of 3-(2-methoxyethoxy)carbonyl-2-methyl-1-benzofuran derivatives has been extensively studied due to their intriguing reactivity and structural diversity. Recent advancements in catalytic methods have enabled the efficient construction of these compounds through methodologies such as Suzuki coupling, Stille coupling, and other cross-coupling reactions. These techniques not only enhance the yield but also improve the stereochemical control, which is crucial for applications in medicinal chemistry.
One of the most notable aspects of 2-({3-(2-methoxyethoxy)carbonyl-2-methyl-1-benzofuran-5-yl}oxy)acetic acid is its role as an intermediate in the synthesis of bioactive molecules. Researchers have leveraged its structure to develop novel compounds with potential anti-inflammatory, antioxidant, and anticancer activities. For instance, studies published in 2023 have demonstrated that derivatives of this compound exhibit significant inhibitory effects on key enzymes involved in inflammatory pathways, suggesting its potential as a lead compound for drug development.
In addition to its pharmacological applications, this compound has also found utility in the field of material science. Its ability to form self-assembled monolayers and its photoresponsive properties make it a promising candidate for applications in nanotechnology and optoelectronics. Recent research has explored its use in creating stimuli-responsive materials that can undergo reversible structural changes upon exposure to light or temperature variations.
The structural versatility of CAS No. 302551-89-9 also makes it an attractive substrate for click chemistry reactions. These reactions enable the rapid assembly of complex molecules by exploiting the inherent reactivity of certain functional groups. For example, azide–alkyne cycloaddition (CuAAC) has been successfully employed to construct libraries of benzofuran-based compounds with diverse functionalities.
From a synthetic perspective, the preparation of 2-{[3-(methoxycarbonylmethoxycarbonyl)-5-benzyloxyfuran}methyl}acetic acid involves a multi-step process that typically begins with the synthesis of the benzofuran core. This is followed by functionalization at specific positions to introduce the desired substituents. The use of protecting groups and orthogonal reaction conditions ensures the selective modification of reactive sites without compromising the integrity of the benzofuran framework.
Recent advancements in computational chemistry have also shed light on the electronic properties and reactivity patterns of this compound. Density functional theory (DFT) calculations have revealed that the conjugation within the benzofuran ring significantly influences its redox behavior, making it suitable for applications in electrochemical sensors and energy storage devices.
In conclusion, CAS No. 302551-89-9, or 2-{[3-(methoxycarbonylmethoxycarbonyl)-5-benzyloxyfuran}methyl}acetic acid, stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure, coupled with recent breakthroughs in synthetic methodologies and computational modeling, positions it as a valuable tool for advancing both fundamental research and applied technologies.
302551-89-9 (2-({3-(2-methoxyethoxy)carbonyl-2-methyl-1-benzofuran-5-yl}oxy)acetic acid) 関連製品
- 1807027-05-9(3-Chloro-4-cyano-2-(difluoromethyl)pyridine-5-acetic acid)
- 49803-18-1(2-(4-Bromophenoxy)-2-methylpropanoyl chloride)
- 2034366-52-2(N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-2-fluorobenzamide)
- 350997-61-4((1H-Pyrrol-2-yl)acetic acid hydrazide)
- 1806279-33-3(Ethyl 3-cyano-2-trifluoromethoxy-5-(trifluoromethyl)benzoate)
- 2137838-97-0((5,6,8-Trifluoro-2-methoxyquinolin-3-yl)methanamine)
- 1800541-83-6(3-(2-azidoethyl)-3-methyl-3H-diazirine)
- 1806766-28-8(2-(Bromomethyl)-3-(difluoromethyl)-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 1291177-21-3(Methyl 4-Chloro-5-Cyclopropyl-1h-Pyrazole-3-Carboxylate)
- 1805180-29-3(2-(Aminomethyl)-3-chloro-5-(difluoromethyl)pyridine-4-acetic acid)



